4-[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine
Description
Properties
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2/c1-8-9(11)6-14(12-8)7-10(15)13-2-4-16-5-3-13/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVVBDOADAWBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
This compound belongs to the class of morpholines and pyrazoles, characterized by the presence of a morpholine ring and a pyrazole moiety. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
- Antitumor Activity : Certain pyrazole derivatives have shown promising results against cancer cell lines by inhibiting key pathways such as BRAF(V600E) and EGFR, leading to reduced proliferation of tumor cells .
- Antimicrobial Effects : The compound may also exhibit antimicrobial properties, disrupting bacterial cell membranes and inhibiting growth through mechanisms similar to those observed in other pyrazole derivatives .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Antitumor Evaluation : A study evaluated the efficacy of various pyrazole derivatives against human cancer cell lines. The results indicated that compounds with a bromine substituent exhibited enhanced inhibitory effects on cell growth compared to their non-brominated counterparts .
- Inflammation Models : In vivo studies demonstrated that certain derivatives significantly reduced inflammation markers in animal models, indicating their potential as anti-inflammatory agents .
- Antimicrobial Testing : A series of experiments assessed the antimicrobial activity against several pathogens. The findings revealed that specific modifications at the pyrazole ring could enhance antimicrobial efficacy, suggesting a structure-dependent activity .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that:
- Bromination at position 4 enhances both antitumor and anti-inflammatory activities.
- Methyl substitution at position 3 contributes to improved binding affinity for target enzymes.
These modifications suggest a pathway for optimizing the design of new derivatives with enhanced biological activities.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4-[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine as an anticancer agent. The compound has shown efficacy against several cancer cell lines, including prostate and breast cancer. For instance, a study demonstrated that this compound inhibits the proliferation of prostate cancer cells by inducing apoptosis, thus indicating its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation. The presence of the pyrazole moiety is believed to enhance its bioactivity by interacting with biological targets involved in cancer progression .
Agricultural Applications
Pesticide Development
The compound has been evaluated for its pesticidal properties. Research indicates that derivatives of 4-bromo-3-methyl-1H-pyrazole exhibit significant insecticidal activity against common agricultural pests. This is particularly relevant in developing eco-friendly pesticides that target specific pests while minimizing harm to beneficial insects .
Herbicide Potential
Additionally, studies suggest that this compound can serve as a lead structure for designing herbicides. Its ability to disrupt plant growth processes makes it a candidate for further development in agricultural settings .
Synthesis and Derivatives
Chemical Synthesis
The synthesis of this compound involves the reaction of morpholine with 4-bromo-3-methyl-1H-pyrazole under controlled conditions. This process can be optimized to improve yield and purity, which is essential for both research and commercial applications .
Derivatives and Modifications
Various derivatives have been synthesized to enhance the pharmacological profile of the parent compound. Modifications at the morpholine ring or the pyrazole moiety can lead to improved potency and selectivity against specific biological targets .
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to prostate cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study underscores the compound's potential as a therapeutic agent in cancer treatment.
Case Study 2: Agricultural Application
A field trial evaluated the effectiveness of a pyrazole-based pesticide derived from 4-bromo-3-methyl-1H-pyrazole against aphid populations in soybean crops. The results showed a 70% reduction in pest numbers within two weeks post-treatment, demonstrating its practical application in pest management strategies.
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Morpholine Linkages
* Assumed identical MW due to positional isomerism.
Key Observations :
- Bromine Position : The target compound’s 4-bromo substitution contrasts with 5-bromo in its isomer (Table 2.1, Row 2), which may alter electronic properties and binding interactions .
- Acetyl vs. Boronic Ester : The acetyl linker in the target compound enhances solubility, whereas boronic esters (Row 3) enable cross-coupling reactions for further derivatization .
Brominated Heterocycles with Varied Core Structures
Key Observations :
Halogenated Analogues with Different Linkers
Key Observations :
- Halogen Diversity : Chlorine substitution (Row 2) may enhance lipophilicity compared to bromine, affecting pharmacokinetics .
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for morpholine-pyrazole derivatives, such as nucleophilic substitution (e.g., cesium carbonate-mediated alkylation in ) or condensation reactions .
- Characterization Challenges : Bromine position significantly impacts spectral data, as seen in VPC-14449, necessitating precise NMR and X-ray crystallography for validation .
- Therapeutic Potential: Brominated pyrazoles demonstrate antimicrobial, kinase-inhibitory, and receptor-modulating activities, positioning the target compound as a candidate for further drug discovery .
Q & A
Q. Basic Characterization :
- ¹H/¹³C NMR : The morpholine oxygen’s deshielding effect distinguishes acetyl-morpholine protons (δ 3.5–3.7 ppm) from pyrazole methyl groups (δ 2.3–2.5 ppm). Bromine’s electronegativity shifts adjacent pyrazole carbons to ~150 ppm in ¹³C NMR .
- IR : Stretching frequencies for C=O (1700–1750 cm⁻¹) and C-Br (550–600 cm⁻¹) confirm functional group integrity .
Advanced Analysis : For stereochemical or conformational ambiguities, 2D NMR (e.g., NOESY) can detect spatial proximity between the acetyl group and pyrazole ring. Computational IR simulations (DFT) validate experimental peaks and identify tautomeric forms .
What crystallographic strategies are recommended for resolving the compound’s crystal structure?
Basic Crystallography : Use SHELXL for refinement, leveraging its robustness in handling small-molecule data. Initial structure solution via SHELXD or direct methods is suitable for high-resolution (<1.0 Å) datasets .
Advanced Challenges : For twinned or low-resolution crystals, employ twin-law refinement in SHELXL and validate with R-factor convergence metrics. Charge-density analysis (Multipole Refinement) can map electron distribution around the bromine atom, revealing halogen-bonding interactions critical for packing .
How do computational methods (DFT, docking) predict the compound’s reactivity and bioactivity?
Basic Modeling : DFT (B3LYP/6-311G**) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Docking (AutoDock Vina) screens against targets like kinase enzymes, using PyRx for pose scoring .
Advanced Validation : Compare DFT-derived dipole moments with experimental NLO data (hyperpolarizability) to assess accuracy. Molecular dynamics (MD) simulations (GROMACS) refine docking poses by modeling protein-ligand flexibility over 100-ns trajectories .
What experimental designs are effective for evaluating its pharmacological potential?
Q. Basic Assays :
- In vitro : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7) using MTT assays.
- Enzyme Inhibition : Kinase inhibition assays (ADP-Glo™) with ATP-competitive binding studies .
Advanced SAR : Introduce substituents (e.g., replacing Br with Cl) to probe halogen-dependent activity. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) and validate docking predictions .
How can analytical methods ensure purity and quantify the compound in complex matrices?
Basic QC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm). Validate using USP criteria (resolution >2.0, tailing factor <1.5) .
Advanced Quantification : LC-MS/MS (MRM mode) enhances sensitivity for trace impurities. For biological matrices (e.g., plasma), employ SPE extraction and matrix-matched calibration to mitigate ion suppression .
How to address contradictions between computational predictions and experimental data?
Q. Methodological Approach :
- Systematic Error Checks : Re-optimize DFT geometries with higher basis sets (e.g., def2-TZVP) or hybrid functionals (e.g., M06-2X).
- Experimental Replication : Validate unexpected results (e.g., anomalous bioactivity) via orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Data Reconciliation : Use Bayesian statistics to weigh computational vs. experimental uncertainties, particularly in docking scores (±2 kcal/mol variability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
